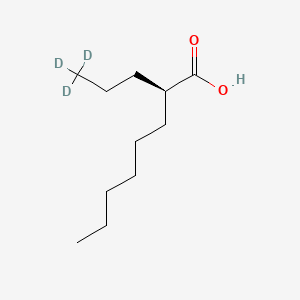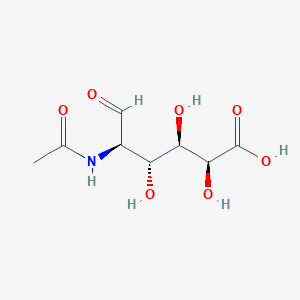
R-(-)-Arundic Acid-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
R-(-)-Arundic Acid-d3 (R-(-)-AA-d3) is a derivative of the naturally occurring compound Arundic Acid (AA). It is a chiral molecule, meaning that it has two mirror-image forms, and its 3-dimensional structure is such that it can interact with various proteins and receptors. R-(-)-AA-d3 is used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to explore the structure and function of proteins and receptors, as well as to investigate the effects of drugs and other compounds on these systems.
科学的研究の応用
Analytical Techniques in Research
A foundational aspect of scientific research involves the analytical techniques used to study compounds. For example, the ninhydrin reaction is extensively applied for the analysis of amino acids, peptides, and proteins in various scientific disciplines, demonstrating the importance of analytical chemistry in understanding compound interactions and functions (Friedman, 2004). This type of methodology could be relevant in the study of "R-(-)-Arundic Acid-d3" to determine its interaction with biological molecules.
Biotechnological Production
The biotechnological production of compounds from CO2 illustrates the intersection of environmental sustainability and scientific innovation. Research on the microbial production of poly-D-3-hydroxybutyrate from CO2 by autotrophic culture of the hydrogen-oxidizing bacterium Ralstonia eutropha highlights the potential of biotechnological approaches in the development of sustainable materials (Ishizaki, Tanaka, & Taga, 2001). Such methodologies could be adapted for studying and producing derivatives of "this compound".
Research Portfolio Analysis
The concept of a research portfolio is crucial in science policy, emphasizing the need to manage and evaluate scientific research based on its potential societal benefits rather than solely on financial returns. This approach is relevant for the strategic planning and funding of research projects, including those related to "this compound", to ensure they address complex societal challenges effectively (Wallace & Rafols, 2014).
特性
IUPAC Name |
(2R)-2-(3,3,3-trideuteriopropyl)octanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)/t10-/m1/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYMCMYLORLIJX-AHTUJLEFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC[C@H](CCCCCC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












